molecular formula C6H5ClN2 B11786894 3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile

3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B11786894
M. Wt: 140.57 g/mol
InChI Key: YRMCAAOKAATIQJ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a chlorine atom at the third position, a methyl group at the first position, and a nitrile group at the second position of the pyrrole ring

Preparation Methods

The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 3-chloropyrrole with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH). The reaction proceeds through nucleophilic substitution, where the nitrile group is introduced at the second position of the pyrrole ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:

    3-Chloro-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the first position.

    1-Methyl-1H-pyrrole-2-carbonitrile: Lacks the chlorine atom at the third position.

    3-Chloro-1H-pyrrole: Lacks the nitrile group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

3-chloro-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H5ClN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3

InChI Key

YRMCAAOKAATIQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C#N)Cl

Origin of Product

United States

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